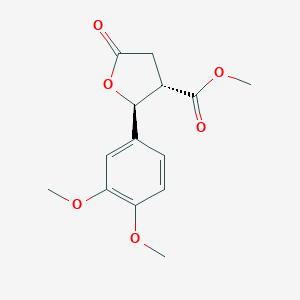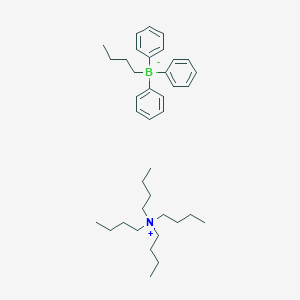
Acide 3-bromo-4-hydroxycinnamique
Vue d'ensemble
Description
3-Bromo-4-hydroxycinnamic acid is a chemical compound with the molecular formula C9H7BrO3 . It is also known by other names such as (2E)-3-(3-bromo-4-hydroxyphenyl)prop-2-enoic acid and (E)-3-(3-Bromo-4-hydroxyphenyl)acrylic acid .
Synthesis Analysis
The synthesis of hydroxycinnamates like 3-Bromo-4-hydroxycinnamic acid can be achieved from glucose in Escherichia coli by introducing different combinations of four genes: tyrosine ammonia lyase, phenylalanine ammonia lyase, S.espanaensis monooxygenase, and Oryza sativa O-methyltransferase .Molecular Structure Analysis
The molecular structure of 3-Bromo-4-hydroxycinnamic acid includes a bromine atom, a hydroxyl group, and a cinnamic acid structure . The InChI code for this compound isInChI=1S/C9H7BrO3/c10-7-5-6 (1-3-8 (7)11)2-4-9 (12)13/h1-5,11H, (H,12,13)/b4-2+ . Physical and Chemical Properties Analysis
The molecular weight of 3-Bromo-4-hydroxycinnamic acid is 243.05 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound’s exact mass and monoisotopic mass are both 241.95786 g/mol .Applications De Recherche Scientifique
Matériaux fonctionnels biosourcés
Les acides hydroxycinnamiques, y compris l'acide 3-bromo-4-hydroxycinnamique, peuvent être utilisés dans la synthèse de matériaux fonctionnels biosourcés . Ces acides sont réactifs aux rayons ultraviolets (UV), et les polymères basés sur ces acides présentent des propriétés uniques . Par exemple, les films de polycinnamate amorphe présentent une photodéformabilité caractéristique lors de l'irradiation UV .
Réduction du réchauffement climatique
L'utilisation de l'acide cinnamique, y compris l'this compound, fournit une approche à la recherche et au développement de plastiques biosourcés pour la réduction du réchauffement climatique causé par l'augmentation des quantités de dioxyde de carbone dans l'atmosphère .
Polymères biosourcés haute performance
Les acides hydroxycinnamiques peuvent être utilisés dans le développement de nouveaux polymères biosourcés à haute performance et haute fonctionnalité . Ces polymères peuvent atteindre des propriétés thermiques et mécaniques suffisantes, les rendant adaptés à diverses applications .
Propriétés antioxydantes
Les acides hydroxycinnamiques ont été étudiés pour leurs propriétés antioxydantes . Ces propriétés les rendent potentiellement utiles dans les industries cosmétique, alimentaire, pharmaceutique et de la santé .
Activités anticancéreuses et antitumorales
Des recherches ont montré que les acides hydroxycinnamiques pourraient avoir des activités anticancéreuses et antitumorales . Cela en fait un domaine d'intérêt potentiel pour la recherche médicale
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
3-Bromo-4-hydroxycinnamic acid, a derivative of hydroxycinnamic acids (HCAs), interacts with several targets. HCAs are known to interact with enzymes like Histidine ammonia-lyase and Macrophage migration inhibitory factor . .
Mode of Action
It’s known that cinnamic acid derivatives, including hcas, are reactive to ultraviolet (uv) light . They undergo E-Z isomerization and [2+2] cycloaddition reactions upon UV irradiation . These reactions could potentially influence the interaction of 3-Bromo-4-hydroxycinnamic acid with its targets.
Biochemical Pathways
HCAs, including 3-Bromo-4-hydroxycinnamic acid, are involved in various biochemical pathways. In prokaryotes, HCA catabolism occurs via four major pathways: side-chain reduction, non-oxidative decarboxylation, non-β-oxidation, and β-oxidation . These pathways could be affected by the presence of 3-Bromo-4-hydroxycinnamic acid.
Pharmacokinetics
It’s known that the bioavailability of hcas can be influenced by factors such as food processing, dietary intake, and bioaccessibility . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of HCAs are also crucial for their bioavailability .
Result of Action
Hcas are known for their diverse biological activities, including antiviral, antidiabetic, anticancer, and antiplatelet activities
Action Environment
The action of 3-Bromo-4-hydroxycinnamic acid can be influenced by environmental factors. For instance, cinnamic acid derivatives, including HCAs, are known to be reactive to UV light . Therefore, exposure to UV light could potentially influence the action, efficacy, and stability of 3-Bromo-4-hydroxycinnamic acid.
Analyse Biochimique
Biochemical Properties
It is known that cinnamic acid derivatives, including 3-Bromo-4-hydroxycinnamic acid, can interact with various enzymes, proteins, and other biomolecules . These interactions can influence the function and activity of these biomolecules, potentially affecting various biochemical processes .
Cellular Effects
It is known that cinnamic acid derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
3-Bromo-4-hydroxycinnamic acid is likely involved in various metabolic pathways due to its structural similarity to cinnamic acid, a key intermediate in the biosynthesis of lignin
Transport and Distribution
It is known that similar compounds can be transported across cell membranes .
Propriétés
IUPAC Name |
(E)-3-(3-bromo-4-hydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5,11H,(H,12,13)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZXBZABAJSGDX-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301231748 | |
| Record name | (2E)-3-(3-Bromo-4-hydroxyphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301231748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67808-77-9 | |
| Record name | (2E)-3-(3-Bromo-4-hydroxyphenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67808-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(3-Bromo-4-hydroxyphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301231748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromotricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B220908.png)


![N-[3-(dimethylamino)propyl]adamantane-1-carboxamide](/img/structure/B220940.png)



![2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B220966.png)




![N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B220994.png)
